Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI)
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Overview
Description
Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) is a chemical compound with a unique structure that includes a cyclopropane ring and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester typically involves the reaction of cyclopropanecarboxylic acid with thionyl chloride to form cyclopropanecarbonyl chloride. This intermediate is then reacted with methanol to produce the desired ester . The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The industrial methods also focus on minimizing by-products and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Thionyl Chloride: Used in the initial step to form cyclopropanecarbonyl chloride.
Methanol: Reacts with cyclopropanecarbonyl chloride to form the ester.
Lithium Aluminum Hydride: Used for the reduction of the ester to alcohol.
Acids/Bases: Used for hydrolysis reactions.
Major Products Formed
Alcohols: Formed from the reduction of the ester.
Carboxylic Acids: Formed from the hydrolysis of the ester.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester involves its reactivity with nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to various chemical transformations. The cyclopropane ring can also participate in ring-opening reactions under certain conditions, providing access to different chemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog without the ester group.
Cyclopropanecarbonyl chloride: An intermediate in the synthesis of the ester.
Cyclopropylacetic acid: Contains a cyclopropane ring but with different functional groups.
Properties
IUPAC Name |
methyl (1R,2S)-2-carbonochloridoylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3/t3-,4+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUXEEDGGBGRHN-IUYQGCFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53229-56-4 |
Source
|
Record name | rac-(1R,2S)-methyl 2-(chlorocarbonyl)cyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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